N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring, an ethoxy group, and a pentyloxybenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions to form the benzothiazole ring. The ethoxy group is then introduced via an etherification reaction using ethyl iodide and a suitable base.
The final step involves the coupling of the benzothiazole derivative with 3-(pentyloxy)benzoic acid or its activated ester (such as the acid chloride) in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole ring, where nucleophiles can replace substituents like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxybenzo[d]thiazol-2-yl)-2-methylbenzamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-N-methylglycine
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and pentyloxy groups enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-3-5-6-12-26-16-9-7-8-15(13-16)20(24)23-21-22-18-11-10-17(25-4-2)14-19(18)27-21/h7-11,13-14H,3-6,12H2,1-2H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTHLXOOTNYLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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